molecular formula C3H6FN B137475 (1R,2S)-2-fluorocyclopropanamine CAS No. 143062-83-3

(1R,2S)-2-fluorocyclopropanamine

Cat. No.: B137475
CAS No.: 143062-83-3
M. Wt: 75.08 g/mol
InChI Key: TUKJTSUSKQOYCD-STHAYSLISA-N
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Description

(1R,2S)-2-fluorocyclopropanamine is a chiral amine with a fluorine atom attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclopropanamine typically involves the cyclopropanation of suitable precursors followed by fluorination and amination steps One common method includes the use of cyclopropanation reactions with diazo compounds and transition metal catalysts to form the cyclopropane ring Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The fluorination and amination steps can be optimized for high yield and purity, often employing automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-fluorocyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary or tertiary amines, hydrocarbons.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

(1R,2S)-2-fluorocyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-phenylcyclopropanamine: Similar structure but with a phenyl group instead of a fluorine atom.

    (1R,2S)-2-chlorocyclopropanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (1R,2S)-2-bromocyclopropanamine: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

(1R,2S)-2-fluorocyclopropanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

(1R,2S)-2-fluorocyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKJTSUSKQOYCD-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437945
Record name (1R,2S)-2-Fluorocyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143062-83-3
Record name (1R,2S)-2-Fluorocyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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